![molecular formula C17H14N2O4 B4629303 (5E)-5-[(5-methylfuran-2-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4629303.png)
(5E)-5-[(5-methylfuran-2-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione
Overview
Description
(5E)-5-[(5-methylfuran-2-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione: is a complex organic compound characterized by its unique structure, which includes a furan ring, a diazinane ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(5-methylfuran-2-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves a multi-step process. The initial step often includes the preparation of the furan and diazinane precursors. These precursors are then subjected to a condensation reaction under controlled conditions to form the final compound. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. The industrial methods also focus on minimizing waste and optimizing resource utilization.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(5-methylfuran-2-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and stability.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.
Scientific Research Applications
(5E)-5-[(5-methylfuran-2-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-5-[(5-methylfuran-2-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (5E)-5-[(5-methylfuran-2-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione include:
- (5E)-5-[(5-methylfuran-2-yl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
- (5E)-5-[(5-methylfuran-2-yl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This compound’s combination of a furan ring, diazinane ring, and phenyl group makes it a valuable subject for research and application development.
Properties
IUPAC Name |
(5E)-5-[(5-methylfuran-2-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10-4-3-5-12(8-10)19-16(21)14(15(20)18-17(19)22)9-13-7-6-11(2)23-13/h3-9H,1-2H3,(H,18,20,22)/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSASLYKENLSJX-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(O3)C)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=C(O3)C)/C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.